molecular formula C15H11N3O3S2 B2665436 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-09-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2665436
CAS No.: 864938-09-0
M. Wt: 345.39
InChI Key: NZHQKIVTIJTXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole possesses a vast number of applications as well, including cancer treatment , antibacterial , anticonvulsant , antidiabetic , antifungal , etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention . A number of drugs containing the benzothiazole core are commercially used to treat different pathologies . Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Scientific Research Applications

Potential EGFR Inhibitors

One study focuses on the design, synthesis, and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds, including variations of the mentioned chemical structure, were evaluated for their cytotoxicity against cancer cell lines with varying levels of EGFR expression. Several compounds showed moderate to excellent potency against specific cancer cell lines and exhibited weak cytotoxic effects against others, suggesting their potential as selective EGFR inhibitors with minimized toxicity to normal cells (Zhang et al., 2017).

Antibacterial Agents

Another research avenue explores the antibacterial properties of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting their promising activity especially against Staphylococcus aureus and Bacillus subtilis. The study suggests these compounds, which are structurally related to the chemical , as novel classes of antibacterial agents with potential applications in combating microbial infections (Palkar et al., 2017).

Corrosion Inhibitors

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Such studies reveal that certain benzothiazole compounds offer high inhibition efficiencies, suggesting their utility in protecting metallic materials from corrosion, thereby extending their lifespan and maintaining their integrity in industrial applications (Hu et al., 2016).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has identified them as a new series of supramolecular gelators. These compounds, through a careful balance of non-covalent interactions, demonstrate the ability to form gels with certain solvents, which could have applications in drug delivery systems, materials science, and the creation of novel soft materials (Yadav & Ballabh, 2020).

Antimicrobial Activity

Another area of interest is the synthesis and evaluation of thiazolidine-2,4-dione carboxamide and amino acid derivatives for their antimicrobial activity. Some of these derivatives have shown promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Alhameed et al., 2019).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-13(11-7-20-5-6-21-11)18-15-17-10(8-22-15)14-16-9-3-1-2-4-12(9)23-14/h1-4,7-8H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQKIVTIJTXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.